molecular formula C21H24ClN3O4 B2618134 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-71-9

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2618134
CAS No.: 954025-71-9
M. Wt: 417.89
InChI Key: NICCUCJDYSBFOF-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated methoxyphenyl group and a phenylmorpholinoethyl group linked through an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine or alcohol derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other nucleophiles.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)carbamate
  • N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea

Uniqueness

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(22)13-17(18)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICCUCJDYSBFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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